molecular formula C22H24N2OS B213512 (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE

Cat. No.: B213512
M. Wt: 364.5 g/mol
InChI Key: KBYWUTYYOFLUFI-UHFFFAOYSA-N
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Description

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound characterized by its indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the thiomorpholine ring and the benzyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the indole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and benzyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,3-dimethyl-1H-indole: Lacks the thiomorpholine ring, resulting in different chemical properties and reactivity.

    2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole: Lacks the benzyl group, affecting its biological activity and applications.

Uniqueness

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE is unique due to the combination of the benzyl group and thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C22H24N2OS/c1-16-17(2)24(15-18-6-4-3-5-7-18)21-9-8-19(14-20(16)21)22(25)23-10-12-26-13-11-23/h3-9,14H,10-13,15H2,1-2H3

InChI Key

KBYWUTYYOFLUFI-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C

Origin of Product

United States

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